molecular formula C12H14O4 B12786699 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 7463-94-7

4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B12786699
CAS No.: 7463-94-7
M. Wt: 222.24 g/mol
InChI Key: HTSKZLAIMKMXNP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyl group, a carboxylic acid group, and a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation sequence .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using nucleophiles like amines or halides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carboxylic acid group can yield an alcohol.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate gut microbes associated with host metabolic homeostasis by increasing the abundance of organisms belonging to the phylum Bacteroidetes and reducing the abundance of the phylum Firmicutes . This modulation helps regulate hepatic lipid metabolism and insulin sensitivity.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid include 3-hydroxy-4-pyranones and kojic acid analogs . These compounds share structural similarities and have been studied for their diverse therapeutic potential, including antibacterial, antifungal, and anticancer activities.

Properties

CAS No.

7463-94-7

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

4-hydroxy-3-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H14O4/c13-6-10-9(12(15)16)5-7-3-1-2-4-8(7)11(10)14/h1-4,9-11,13-14H,5-6H2,(H,15,16)

InChI Key

HTSKZLAIMKMXNP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C2=CC=CC=C21)O)CO)C(=O)O

Origin of Product

United States

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